molecular formula C12H16O B3174042 3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene CAS No. 951888-35-0

3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene

Cat. No.: B3174042
CAS No.: 951888-35-0
M. Wt: 176.25 g/mol
InChI Key: FURBDAZHBTVCID-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Context of the Compound

3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene is classified as a substituted aromatic hydrocarbon. Its core structure consists of a benzene (B151609) ring bonded to a 2-methyl-1-propene side chain. The phenyl group is further substituted with a methoxy (B1213986) (-OCH3) group at the fourth carbon (para-position) and a methyl (-CH3) group at the third carbon (meta-position) relative to the propene substituent. This specific arrangement of atoms and functional groups dictates its chemical behavior and potential interactions with other molecules.

Table 1: Chemical Properties of this compound and a Related Isomer

Property This compound 3-(4-Methoxy-2-methylphenyl)-1-propene
CAS Number 951893-94-0 guidechem.com 16964-10-6 guidechem.comappchemical.comchemicalbook.com
Molecular Formula C12H16O C11H14O guidechem.comappchemical.com
Molecular Weight 176.26 g/mol 162.23 g/mol guidechem.comappchemical.com

| Structure | A phenyl ring with a methoxy group at C4, a methyl group at C3, and a 2-methyl-1-propene group at C1. | A phenyl ring with a methoxy group at C4, a methyl group at C2, and a 1-propene group at C1. guidechem.comappchemical.com |

Significance of Methoxy- and Methyl-Substituted Phenylpropene Systems

The presence of methoxy and methyl substituents on a phenylpropene framework is of considerable significance in organic and medicinal chemistry. Phenylpropenes are recognized for their roles as floral attractants for pollinators and for their antifungal and antimicrobial properties. researchgate.net They are key components of many essential oils and contribute to the flavor and aroma of various herbs and spices. researchgate.netnih.gov

Historical Overview of Related Chemical Research Areas

The synthesis and study of substituted phenylpropenes are built upon a foundation of several key reactions in organic chemistry that were discovered in the 19th century. These historical developments have been instrumental in the ability of chemists to construct complex aromatic molecules.

One of the foundational methods is the Williamson ether synthesis , developed by Alexander Williamson in 1850. lscollege.ac.inwikipedia.orgchemistrytalk.org This reaction, which forms an ether from an organohalide and an alkoxide, is a fundamental method for introducing methoxy groups onto a phenyl ring. lscollege.ac.inwikipedia.orgbritannica.com Its discovery was a crucial step in understanding the structure of ethers. wikipedia.orgbritannica.com

The Reimer-Tiemann reaction , reported by Karl Reimer and Ferdinand Tiemann in 1876, provides a method for the ortho-formylation of phenols. organicreactions.orgwikipedia.org This reaction allows for the introduction of an aldehyde group onto the aromatic ring, which can then be used as a handle for further synthetic modifications. allen.ingeeksforgeeks.orgbyjus.com

In 1880 and 1881, Rainer Ludwig Claisen and J. Gustav Schmidt independently published their work on what is now known as the Claisen-Schmidt condensation . wikipedia.orgwikiwand.com This reaction, a type of crossed aldol (B89426) condensation, is pivotal for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are precursors to many phenylpropenes. byjus.comwisdomlib.org

These seminal reactions, summarized in the table below, form the historical bedrock upon which the synthesis of complex molecules like this compound is based.

Table 2: Foundational Reactions in the Synthesis of Substituted Aromatic Compounds

Reaction Discoverer(s) Year(s) Significance
Williamson Ether Synthesis Alexander Williamson 1850 Synthesis of ethers, including aryl ethers like the methoxy group. lscollege.ac.inwikipedia.orgchemistrytalk.orgbritannica.com
Reimer-Tiemann Reaction Karl Reimer & Ferdinand Tiemann 1876 Ortho-formylation of phenols, introducing a key functional group. organicreactions.orgwikipedia.org

| Claisen-Schmidt Condensation | R. L. Claisen & J. G. Schmidt | 1880-1881 | Formation of chalcones and related enones, key precursors to phenylpropenes. wikipedia.orgwikiwand.com |

Current Research Landscape and Future Directions for this compound

The current research landscape for substituted phenylpropenes is vibrant and multifaceted. These compounds are actively being investigated for their potential applications in medicine due to their diverse biological activities. Studies have shown that compounds with similar structural motifs possess antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.net Furthermore, the anticancer potential of certain phenylpropenes and their derivatives is an area of intense research. researchgate.net

In the field of materials science, substituted phenylenes are being explored for their applications in light-emitting diodes (LEDs) and other electronic devices. nih.gov The ability to tune the electronic properties of these molecules through the introduction of various substituents makes them attractive candidates for new materials.

For this compound specifically, future research could focus on several key areas. A primary step would be the development of an efficient synthetic route to produce the compound in sufficient quantities for detailed study. Following its synthesis, a thorough characterization of its spectroscopic properties, including NMR, IR, and mass spectrometry, would be essential.

Subsequently, the compound could be screened for a range of biological activities, leveraging the knowledge gained from structurally similar molecules. Its potential as an antioxidant, anti-inflammatory, or antimicrobial agent could be investigated. Furthermore, computational studies could be employed to predict its properties and to understand the structure-activity relationships conferred by its unique substitution pattern.

Bridging Fundamental Chemical Principles with Applied Research Potential

The applied research potential of this compound is intrinsically linked to its fundamental chemical principles. The interplay of its structural components—the phenylpropene skeleton, the methoxy and methyl substituents, and the double bond—governs its reactivity and potential applications.

The alkene functionality in the propene side chain provides a site for a variety of chemical transformations, making the compound a versatile intermediate for the synthesis of more complex molecules. The potential for this double bond to undergo reactions such as hydrogenation, oxidation, or polymerization opens up avenues for creating a diverse library of derivatives for further study.

In essence, a comprehensive understanding of the fundamental stereoelectronic properties of this compound is the key to unlocking its potential in applied research, from the development of new therapeutic agents to the design of novel organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-methyl-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)7-11-5-6-12(13-4)10(3)8-11/h5-6,8H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURBDAZHBTVCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Design for 3 4 Methoxy 3 Methylphenyl 2 Methyl 1 Propene

Exploration of Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target molecule hinges on the efficient preparation of key precursors and their subsequent derivatization. A primary retrosynthetic disconnection of the target molecule is between the aromatic ring and the allylic carbon, suggesting two main precursor types: an aromatic component derived from 2-methylanisole (B146520) and a C4 component representing the 2-methyl-1-propene (isobutylene) moiety.

Aromatic Precursors:

A crucial precursor is 4-methoxy-3-methylbenzaldehyde (B1345598) . This compound can be synthesized from 2,3-dimethylanisole (B146749) through oxidation using reagents like potassium peroxydisulfate (B1198043) with a copper(II) sulfate (B86663) catalyst. echemi.com It is also commercially available, providing a direct entry point for several synthetic routes. sigmaaldrich.comsigmaaldrich.comnih.gov

Alternatively, a halogenated precursor such as 4-bromo-1-methoxy-2-methylbenzene can be employed, particularly for transition metal-catalyzed cross-coupling reactions. This intermediate can be prepared from 3-methyl-4-methoxyaniline via diazotization followed by a Sandmeyer reaction with a bromide source.

Another versatile precursor is 4-methoxy-3-methylbenzyl bromide . This can be synthesized from the corresponding benzyl (B1604629) alcohol (4-methoxy-3-methylbenzyl alcohol), which is obtained by the reduction of 4-methoxy-3-methylbenzaldehyde using a reducing agent like sodium borohydride. google.com The subsequent bromination of the alcohol can be achieved using reagents such as phosphorus tribromide or hydrobromic acid. google.comguidechem.com

Isobutylene-derived Precursors:

The 2-methyl-1-propene unit can be introduced using various reagents depending on the chosen synthetic strategy.

For Wittig-type reactions, an isopropyltriphenylphosphonium (B8661593) halide would be the precursor to the necessary ylide.

For Grignard reactions, methallyl chloride (3-chloro-2-methyl-1-propene) or methallyl bromide can be used to form the corresponding Grignard reagent, methallylmagnesium chloride . sigmaaldrich.comorgsyn.org

For Suzuki coupling, a methallylboronic acid or ester would be required.

These precursors serve as the fundamental building blocks for the strategic construction of the target molecule, with their derivatization forming the core of the subsequent synthetic steps.

Catalytic Approaches in the Formation of Carbon-Carbon Bonds

Catalytic methods, particularly those employing transition metals, are central to modern organic synthesis for their efficiency and selectivity in forming carbon-carbon bonds.

Transition metal-catalyzed cross-coupling reactions provide powerful tools for connecting the aromatic and alkene fragments.

The Suzuki-Miyaura coupling is a prominent method for forming aryl-alkene bonds. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of 3-(4-methoxy-3-methylphenyl)-2-methyl-1-propene, this could involve the reaction of 4-bromo-1-methoxy-2-methylbenzene with a methallylboronic ester in the presence of a palladium catalyst and a base. rsc.org The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄Dioxane100
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O70-90

This table presents generalized conditions often employed in Suzuki-Miyaura reactions and may require optimization for specific substrates. researchgate.net

The Heck-Mizoroki reaction is another valuable palladium-catalyzed method that couples an unsaturated halide (or triflate) with an alkene. researchgate.net In this context, 4-bromo-1-methoxy-2-methylbenzene could be coupled directly with isobutylene (B52900). The reaction typically requires a palladium(II) catalyst, a base, and a suitable ligand. The regioselectivity of the addition to the alkene can be a critical factor to control.

While olefin metathesis is a powerful tool for alkene synthesis, it is less directly applicable to the construction of this specific target from simple precursors. However, other cross-coupling strategies are highly relevant.

A Grignard coupling reaction represents a classic approach. A Grignard reagent, such as (4-methoxy-3-methylphenyl)magnesium bromide , can be prepared from 4-bromo-1-methoxy-2-methylbenzene and magnesium metal. researchgate.netorgsyn.org This nucleophilic reagent can then react with an electrophilic alkene precursor like methallyl chloride. This reaction is often catalyzed by transition metals such as copper or iron to promote efficient cross-coupling and minimize side reactions.

Alternatively, a Wittig reaction provides a non-catalytic but highly effective method for olefination. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. nih.gov To synthesize the target compound, 4-methoxy-3-methylbenzaldehyde would be reacted with the ylide generated from isopropyltriphenylphosphonium bromide. The ylide is typically formed in situ by deprotonation with a strong base like n-butyllithium or sodium hydride. commonorganicchemistry.combrainly.com A key advantage of the Wittig reaction is the unambiguous placement of the double bond. wpmucdn.com

Stereoselective Synthesis and Stereochemical Control Strategies

Stereochemical control is a critical aspect in the synthesis of many complex organic molecules. rsc.orgsnnu.edu.cnacs.orgnih.gov Methodologies such as the Wittig reaction and its modifications (e.g., the Schlosser modification) can be tuned to favor the formation of either the (E)- or (Z)-alkene isomer. organic-chemistry.orglibretexts.org The choice of solvent, base, and the nature of the ylide (stabilized vs. non-stabilized) all play a role in determining the stereochemical outcome. nih.gov

However, for the specific target molecule, This compound , stereoselectivity is not a factor in the final structure. The double bond is part of an isobutenyl group (-C(CH₃)₂), where one of the olefinic carbons is bonded to two identical methyl groups. Consequently, no E/Z isomerism is possible. Therefore, while the chosen synthetic methods may have inherent stereoselective characteristics when applied to other substrates, achieving stereochemical control is not a requirement for the synthesis of this particular compound.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Maximizing the yield of the desired product requires careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

For transition metal-catalyzed reactions like the Suzuki or Heck couplings, the ligand bound to the metal center is crucial. Different phosphine (B1218219) ligands can dramatically alter the catalyst's reactivity and stability, thereby influencing the yield. The choice of base and solvent system is also critical for the efficiency of the catalytic cycle, particularly the transmetalation step in Suzuki couplings. researchgate.net

In the case of the Wittig reaction, the conditions for ylide generation are paramount. The choice of base can affect the reaction's efficiency and, in other contexts, its stereoselectivity. Common bases include strong, non-nucleophilic options like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK). commonorganicchemistry.comresearchgate.net The solvent, typically an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous as ylides are highly basic and moisture-sensitive. commonorganicchemistry.com

Table 2: Optimization Parameters for the Wittig Reaction
ParameterVariationRationale
Base n-BuLi, NaH, KHMDSAffects rate and completeness of ylide formation.
Solvent THF, Diethyl Ether, DMSOInfluences solubility of reagents and stability of intermediates.
Temperature -78 °C to Room Temp.Controls reaction rate and can influence side reactions.
Additives Li-salts, HMPACan affect aggregation of intermediates and stereoselectivity.

This table outlines key variables that can be adjusted to optimize the outcome of a Wittig reaction. researchgate.netresearchgate.net

Protocols for yield enhancement often involve systematic screening of these parameters. Techniques such as Design of Experiments (DoE) can be employed to efficiently map the reaction landscape and identify optimal conditions with a minimal number of experiments.

Implementation of Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles can be applied to the synthesis of this compound. cambridgescholars.com

Key considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic reactions like the Suzuki and Heck couplings are generally more atom-economical than stoichiometric reactions like the Wittig reaction, which generates triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu The use of palladium catalysts, which can be effective at very low loadings and are often recyclable, aligns with this principle.

Safer Solvents: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Efforts in green chemistry focus on replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or ionic liquids. cambridgescholars.comresearchgate.net Some modern Suzuki coupling protocols have been developed to work in aqueous media, significantly reducing the environmental impact. researchgate.net

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. yale.edursc.org The development of highly active catalysts that can operate under milder conditions is a key area of research.

By evaluating potential synthetic routes through the lens of green chemistry, a more sustainable and environmentally responsible process can be designed. For instance, a catalytic Suzuki or Heck reaction performed in an aqueous or bio-based solvent would represent a greener approach compared to a Wittig reaction in an anhydrous organic solvent that produces significant waste.

Comprehensive Spectroscopic Data for this compound Not Found

Searches were conducted using the compound's IUPAC name, structural isomers, and chemical identifiers. However, these searches did not yield any published papers or database entries containing the specific spectroscopic information required to fulfill the requested article outline. The necessary data includes:

One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, or NOESY spectra were located.

Infrared (IR) Spectroscopy: Specific vibrational frequency data for this compound could not be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions and absorption maxima for this molecule is not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): No mass spectra, fragmentation patterns, or exact mass measurements were found in the searched resources.

While data exists for structurally similar compounds, such as chalcone (B49325) derivatives or other isomers, the strict requirement to focus solely on this compound prevents the use of such data, as it would be scientifically inaccurate.

Therefore, it is not possible to generate the requested in-depth article on the spectroscopic characterization and structural elucidation of this specific compound at this time. Further experimental research would be required to generate the necessary data.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 4 Methoxy 3 Methylphenyl 2 Methyl 1 Propene

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Separation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the dual purpose of assessing the purity of 3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene and for the effective separation of its potential isomers. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.

In a typical GC-MS analysis, the compound is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of different components within the sample is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times, while compounds with a lower affinity will elute more quickly. For this compound, a non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely be employed to achieve optimal separation from any synthesis byproducts or isomeric impurities.

The retention time is a critical parameter in GC, as it is characteristic of a specific compound under a defined set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). While the exact retention time for this compound would be determined experimentally, it is anticipated to be influenced by its boiling point and polarity, which are governed by its molecular weight and the presence of the methoxy (B1213986) and methyl functional groups.

Upon elution from the GC column, the separated components enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam, typically at 70 electron volts (eV), in a process known as electron ionization (EI). This energetic bombardment causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation, breaking apart into smaller, characteristic charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a plot of the relative abundance of these fragments versus their m/z values. This fragmentation pattern serves as a molecular "fingerprint," providing definitive structural information about the compound. For this compound, the mass spectrum is expected to exhibit a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the benzylic bond and rearrangements of the aromatic ring and its substituents.

The power of GC-MS is particularly evident in its ability to separate and identify isomers. Isomers of this compound, such as those with different substitution patterns on the aromatic ring or variations in the alkene side chain, would likely have slightly different polarities and boiling points. These subtle differences can often be exploited by gas chromatography to achieve baseline separation, resulting in distinct peaks with unique retention times. Even if two isomers co-elute, their mass spectra, though potentially similar, may exhibit subtle differences in the relative abundances of certain fragment ions, allowing for their differentiation.

For a comprehensive purity assessment, a sample of this compound would be analyzed by GC-MS, and the resulting chromatogram would be examined for the presence of any extraneous peaks. The area under the main peak corresponding to the target compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value/Observation
Retention Time (min) Dependent on specific GC conditions (column, temperature program)
Molecular Ion (M⁺•) (m/z) 176
Key Fragment Ions (m/z) 161, 145, 133, 115, 91
Predicted Fragmentation Pattern - m/z 161: Loss of a methyl radical (•CH₃) from the molecular ion.- m/z 145: Loss of a methoxy radical (•OCH₃) from the molecular ion.- m/z 133: Cleavage of the bond between the aromatic ring and the propene side chain.- m/z 115: Further fragmentation of the aromatic portion.- m/z 91: Tropylium ion, a common fragment for alkyl-substituted benzene (B151609) rings.
Isomeric Separation Capable of separating from positional isomers due to differences in polarity and boiling point, leading to distinct retention times.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. It serves as an excellent complement to infrared (IR) spectroscopy, as the selection rules for Raman and IR activity are different. While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule.

In a Raman experiment, a sample is illuminated with a high-intensity laser beam of a specific wavelength. Most of the scattered light has the same wavelength as the incident laser light (Rayleigh scattering). However, a small fraction of the light is scattered at different wavelengths (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of the vibrational modes of the molecule. This energy difference is expressed as a Raman shift, typically in units of reciprocal centimeters (cm⁻¹).

The substituents on the aromatic ring, the methoxy (-OCH₃) and methyl (-CH₃) groups, will also have distinct vibrational modes that are Raman active. The C-O stretching of the methoxy group and the C-C stretching of the methyl group attached to the ring will produce characteristic peaks.

The 2-methyl-1-propene side chain will contribute its own set of vibrational frequencies. The C=C stretching of the double bond is expected to appear as a strong band in the region of 1640-1680 cm⁻¹. The various C-H stretching and bending vibrations of the methyl groups and the vinyl group will also be present in the spectrum.

One of the key advantages of Raman spectroscopy is its excellent sensitivity to non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra. For instance, the C=C stretching of the propene group is expected to be a strong and sharp peak in the Raman spectrum. This complementarity is invaluable for a complete structural elucidation of this compound.

Table 2: Predicted Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Mode AssignmentPredicted Intensity
~3060-3000Aromatic C-H StretchingMedium
~2980-2850Aliphatic C-H Stretching (methyl groups)Strong
~1650C=C Stretching (propene)Strong
~1610, 1585Aromatic C=C StretchingStrong
~1460CH₂/CH₃ BendingMedium
~1250Aryl-O Stretching (methoxy)Medium
~1000Aromatic Ring BreathingStrong
~820Aromatic C-H Out-of-plane BendingMedium

Computational Chemistry and Theoretical Investigations of 3 4 Methoxy 3 Methylphenyl 2 Methyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent stability of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy based on the electron density. mdpi.com For 3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its ground state properties. nih.gov

The optimized molecular geometry provides the most stable arrangement of atoms, from which key structural parameters can be extracted. These parameters include bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO might be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO could be centered on the propene moiety.

A hypothetical representation of data obtained from a DFT study is presented below:

PropertyCalculated Value
Total Energy (Hartree)-658.12345
HOMO Energy (eV)-5.87
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)5.62
Dipole Moment (Debye)1.98

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgiitg.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic properties. epfl.ch

While computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of the electronic structure of this compound. For example, post-Hartree-Fock methods like MP2 or CCSD(T) can offer a more accurate description of electron correlation effects, which are important for a precise determination of the molecule's stability and interaction energies. These high-accuracy calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometric parameters. youtube.communi.cz

A simplified, hypothetical potential energy surface scan for the rotation around the C-C bond linking the phenyl ring and the propene group might reveal the most stable (lowest energy) and least stable (highest energy) conformations.

Dihedral Angle (°)Relative Energy (kcal/mol)
02.5
600.8
1203.1
1800.0 (Global Minimum)
2403.1
3000.8

Note: This table provides a conceptual representation of data from a potential energy surface scan.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can provide insights into its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Frequency calculations using DFT can predict the vibrational modes of the molecule. scispace.com The calculated infrared (IR) and Raman spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretches, C=C stretches of the propene and aromatic ring, and C-O stretches of the methoxy (B1213986) group. scispace.com

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com These predicted chemical shifts can be correlated with experimental values to confirm the molecular structure and assign specific resonances to individual atoms in the molecule. mdpi.comepstem.net

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in the UV-Vis spectrum.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below:

Spectroscopic DataCalculated ValueExperimental Value
IR: C=C stretch (cm⁻¹)16451648
¹H NMR: Methoxy protons (ppm)3.853.82
¹³C NMR: C-methoxy (ppm)55.655.4
UV-Vis: λmax (nm)275278

Note: The values in this table are for illustrative purposes to show the comparison between theoretical predictions and experimental observations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in a solvent or in the solid state. These simulations can reveal how the molecule explores its conformational space and the timescales of these motions.

Furthermore, MD simulations are particularly useful for investigating intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can study the nature and strength of non-covalent interactions like van der Waals forces and potential weak hydrogen bonds. This provides insight into the bulk properties of the substance, such as its solvation characteristics and how the molecules pack in a condensed phase.

Cheminformatics Approaches for Structural Database Analysis and Compound Library Generation

Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. For this compound, cheminformatics tools can be used to search large chemical databases for structurally similar compounds. This can help in understanding the known chemical space around this molecule and identifying compounds with potentially similar properties or biological activities.

Moreover, cheminformatics techniques can be employed to generate virtual compound libraries by systematically modifying the structure of this compound. For instance, one could explore variations in the substitution pattern on the phenyl ring or modifications to the propene side chain. These virtual libraries can then be screened computationally for desired properties, a process that is central to modern drug discovery and materials science. This approach allows for the rapid exploration of a vast number of related structures to identify candidates with optimized characteristics.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 4 Methoxy 3 Methylphenyl 2 Methyl 1 Propene

Electrophilic Aromatic Substitution Reactions of the Substituted Phenyl Ring

The phenyl ring of 3-(4-methoxy-3-methylphenyl)-2-methyl-1-propene is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a methoxy (B1213986) group, a methyl group, and the 2-methyl-1-propenyl group. These substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.orgorganicchemistrytutor.com

The directing effects of these substituents determine the regioselectivity of EAS reactions. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directors. libretexts.orgquora.com The methoxy group is a strong activating group that directs primarily through a resonance effect, while the methyl group is a weaker activator, operating through an inductive effect and hyperconjugation. quora.com When multiple activating groups are present, the most powerful activating group generally controls the position of substitution. ualberta.ca In this case, the methoxy group is the most potent activator.

The 2-methyl-1-propenyl group is an alkyl group and also functions as an ortho, para-director. Considering the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6.

Position C2 (ortho to methoxy, meta to methyl): This position is strongly activated by the methoxy group.

Position C5 (ortho to methyl, meta to methoxy): This position is activated by the methyl group.

Position C6 (ortho to the 2-methyl-1-propenyl group): This position is sterically hindered and less electronically activated compared to the positions influenced by the methoxy group.

Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the strongly activating methoxy group. However, the para position is already occupied by the 2-methyl-1-propenyl group. This leaves the two ortho positions relative to the methoxy group. Of these, the position between the methoxy and methyl groups (C2) is the most probable site of substitution, despite some steric hindrance. The other available position on the ring is C5, which is ortho to the methyl group and meta to the methoxy group.

Common electrophilic aromatic substitution reactions for this compound would include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively.

The general mechanism for these reactions involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Reactions Involving the Alkene Moiety

The 2-methyl-1-propene moiety is an electron-rich double bond, making it susceptible to a variety of addition and oxidation reactions.

The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is generally quantitative and results in the formation of 1-(4-methoxy-3-methylphenyl)-2-methylpropane.

The alkene group can undergo several types of oxidation reactions to introduce oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. This reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. For this compound, this would yield 2-(4-methoxy-3-methylbenzyl)-2-methyloxirane. nih.govresearchgate.net

Syn-Dihydroxylation: This reaction introduces two hydroxyl (-OH) groups on the same side of the former double bond, resulting in a vicinal diol. libretexts.org This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. chemistrysteps.comorganic-chemistry.org The product of syn-dihydroxylation would be 3-(4-methoxy-3-methylphenyl)-2-methylpropane-1,2-diol.

Anti-Dihydroxylation: This process also yields a vicinal diol, but with the two hydroxyl groups on opposite sides of the carbon chain. It is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. chemistrylearner.com

The following table summarizes these oxidation reactions:

Reaction Type Reagents Product Stereochemistry
Epoxidation m-CPBA 2-(4-methoxy-3-methylbenzyl)-2-methyloxirane N/A

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In a typical Diels-Alder reaction, the alkene acts as the dienophile. Due to the electron-donating groups on the phenyl ring, the alkene moiety in this compound is electron-rich. This would make it a suitable dienophile for reaction with an electron-poor diene.

Conversely, styrenic systems can sometimes function as the diene component in Diels-Alder reactions, particularly in intramolecular versions or under thermal conditions, leading to naphthalene (B1677914) derivatives. nih.govresearchgate.net However, this is generally less common for simple styrenes in intermolecular reactions.

Radical Reactions and Polymerization Tendencies

The presence of the alkene and benzylic hydrogens makes this compound susceptible to radical reactions. The benzylic C-H bonds are relatively weak and can be abstracted to form a resonance-stabilized benzylic radical.

This compound can also potentially undergo radical polymerization. In a process analogous to the polymerization of styrene, a radical initiator can add to the double bond, generating a new radical that can then add to another monomer unit in a chain reaction. youtube.comlibretexts.org The polymerization process consists of three main stages:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form radicals, which then add to the double bond of a monomer molecule.

Propagation: The newly formed radical adds to another monomer, and this process repeats, leading to the growth of a polymer chain.

Termination: The chain reaction is stopped when two radicals combine or disproportionate.

The resulting polymer would be poly(this compound).

Detailed Mechanistic Studies of Key Chemical Transformations

Mechanism of Epoxidation with Peroxy Acids: The reaction of the alkene with a peroxy acid like m-CPBA is a concerted process. The alkene acts as a nucleophile, and the peroxy acid acts as an electrophile. The pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid, while simultaneously, the O-O bond of the peroxy acid breaks, and a proton is transferred. This all occurs in a single step through a cyclic transition state, resulting in the formation of the epoxide and a carboxylic acid byproduct.

Mechanism of Syn-Dihydroxylation with Osmium Tetroxide: This reaction begins with a [3+2] cycloaddition of osmium tetroxide across the double bond of the alkene. organic-chemistry.org This concerted, syn-addition forms a cyclic osmate ester intermediate. jove.comntu.edu.sg This intermediate is then hydrolyzed by a reducing agent such as sodium bisulfite (NaHSO₃) in water. The hydrolysis cleaves the Os-O bonds, releasing the vicinal diol and a reduced osmium species. The stereochemistry of the diol is syn because both oxygens are delivered from the same face of the alkene by the osmium tetroxide. libretexts.org

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination): In the presence of a Lewis acid catalyst like FeBr₃, bromine is polarized, creating a strong electrophile. The aromatic ring of this compound attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate (the sigma complex). The positive charge in this intermediate is delocalized over the ring and is further stabilized by the electron-donating methoxy and methyl groups. In the final step, a weak base (like FeBr₄⁻) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and forming the brominated product and HBr.

Information regarding this compound is not available in the searched sources.

Extensive searches for scientific literature detailing the kinetic and thermodynamic investigations of reaction processes for the chemical compound this compound have not yielded any specific data.

While research exists for structurally similar molecules, the requested detailed research findings, including data on reaction rates, activation energies, and equilibrium constants specifically for this compound, are not present in the available public domain resources. Consequently, the generation of an article with the specified data tables and in-depth analysis of its chemical reactivity, reaction mechanisms, and transformation pathways is not possible at this time.

Design and Synthesis of Derivatives and Analogs of 3 4 Methoxy 3 Methylphenyl 2 Methyl 1 Propene

Strategic Modification of the Methoxy-Methylphenyl Moiety

The methoxy-methylphenyl group offers multiple avenues for strategic modification to modulate the electronic and steric properties of the molecule. These modifications can significantly influence the compound's reactivity and interactions with other molecules.

One primary strategy involves the alteration of the methoxy (B1213986) group . Demethylation to the corresponding phenol would introduce a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification. Introducing bulkier alkoxy groups could probe steric interactions.

Another key approach is the substitution on the aromatic ring . The existing methoxy and methyl groups direct electrophilic aromatic substitution to specific positions. Halogenation (e.g., with Br or Cl), nitration, or Friedel-Crafts alkylation and acylation can introduce a wide range of functional groups. learncbse.in These substituents can alter the electron density of the ring and introduce new reactive sites. For instance, a nitro group can be reduced to an amine, which can then be diazotized or acylated to create further derivatives.

The methyl group on the phenyl ring can also be a target for modification. Oxidation could convert it to a carboxylic acid, which opens up possibilities for amide and ester formation.

The following table summarizes potential modifications to the methoxy-methylphenyl moiety:

Modification SiteReactionPotential New Functional Group
Methoxy GroupDemethylationHydroxyl (-OH)
Methoxy GroupEtherification (post-demethylation)Alkoxy (-OR)
Aromatic RingHalogenationBromo (-Br), Chloro (-Cl)
Aromatic RingNitrationNitro (-NO2)
Aromatic RingFriedel-Crafts AcylationAcyl (-COR)
Methyl GroupOxidationCarboxylic Acid (-COOH)

Functionalization of the Alkene Chain and Terminal Methyl Group

The propene chain, with its double bond and terminal methyl group, is a rich site for chemical transformations.

Reactions of the alkene are a cornerstone of functionalization. Key reactions include:

Oxidation: Epoxidation of the double bond would yield an epoxide, a versatile intermediate for ring-opening reactions with various nucleophiles. Dihydroxylation would produce a diol.

Reduction: Hydrogenation of the double bond would saturate the propene chain, yielding the corresponding propane derivative.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would result in dihaloalkanes.

Hydrohalogenation: The addition of H-X (e.g., HBr, HCl) would lead to the formation of a haloalkane.

The terminal methyl group of the propene chain can also be functionalized, for example, through free-radical halogenation, which would introduce a halogen that can be subsequently displaced by other nucleophiles.

A table of potential functionalization reactions of the alkene chain is presented below:

ReactionReagentsResulting Functional Group
Epoxidationm-CPBAEpoxide
DihydroxylationOsO4/NMODiol
HydrogenationH2/Pd-CAlkane
HalogenationBr2Vicinal Dibromide
HydrohalogenationHBrBromoalkane

Synthesis of Novel Structural Analogs for Comprehensive Structure-Reactivity Relationship Studies

One approach is the synthesis of analogs with different aromatic moieties . The 4-methoxy-3-methylphenyl group could be replaced with other substituted phenyl rings (e.g., dimethoxyphenyl, hydroxyphenyl) or with heterocyclic rings (e.g., pyridyl, thienyl). This would allow for the investigation of the role of ring electronics and heteroatoms.

Another strategy involves modifying the linker between the aromatic ring and the propene unit . For instance, the carbon chain could be extended or shortened, or an ether or amide linkage could be introduced.

The following table outlines some possible structural analogs for SRR studies:

Analog TypeModificationRationale for Synthesis
Aromatic Ring AnalogReplacement of 4-methoxy-3-methylphenyl with 3,4-dimethoxyphenylInvestigate the effect of an additional methoxy group.
Aromatic Ring AnalogReplacement with a naphthyl groupExplore the impact of an extended aromatic system.
Chain Modification AnalogExtension of the propene to a butene chainStudy the effect of chain length on reactivity.
Isomeric AnalogShifting the position of the methyl group on the phenyl ringDetermine the importance of substituent positioning.

Exploration of Stereoisomers and Their Distinct Chemical Behavior

While 3-(4-methoxy-3-methylphenyl)-2-methyl-1-propene itself is achiral, many of its derivatives synthesized through the reactions described above can contain one or more stereocenters, leading to the formation of stereoisomers (enantiomers and diastereomers).

For example, the epoxidation of the double bond creates a new stereocenter. If the starting material is prochiral, a racemic mixture of enantiomers will be formed. The dihydroxylation of the alkene can also lead to the formation of diastereomers (syn and anti-diols), depending on the reagents used.

The separation of these stereoisomers, for instance by chiral chromatography, and the study of their individual chemical properties are of significant interest. Stereoisomers can exhibit different rates of reaction and may interact differently with other chiral molecules. Understanding the stereochemistry of the derivatives is crucial for a complete picture of their chemical behavior.

High-Throughput Synthesis and Combinatorial Chemistry Approaches for Libraries

To efficiently explore the chemical space around this compound, high-throughput synthesis and combinatorial chemistry approaches can be employed. wikipedia.orgpharmatutor.orgajrconline.org These techniques allow for the rapid generation of large libraries of related compounds. nih.govresearchgate.net

Parallel synthesis can be used to create an array of derivatives in separate reaction vessels, allowing for systematic variation of building blocks. For instance, a set of derivatives could be synthesized by reacting a common intermediate with a diverse range of reagents.

Solid-phase synthesis offers advantages in purification, as excess reagents and by-products can be easily washed away from the resin-bound product. ajrconline.org A linker could be attached to the aromatic ring (e.g., at a hydroxylated position), and subsequent reactions to modify the rest of the molecule could be carried out on the solid support.

These combinatorial strategies, coupled with high-throughput screening methods, can accelerate the discovery of derivatives with desired properties by systematically exploring a wide range of structural modifications. researchgate.net

Information regarding "this compound" in Materials Science is Currently Limited in Publicly Available Research

The broader family of methoxyphenylpropene derivatives, particularly those derived from structurally similar, naturally occurring compounds like eugenol (4-allyl-2-methoxyphenol), has been the subject of significant investigation in polymer science. Research into eugenol-based polymers has demonstrated their potential in creating bio-based materials for a variety of applications. These studies often focus on modifying the functional groups of eugenol to facilitate polymerization and create polymers with desirable properties.

Given the structural similarities, it is plausible that this compound could be explored for similar applications. The presence of the propene group suggests it could potentially act as a monomer in polymerization reactions. However, without specific research data, any discussion of its role in advanced polymer synthesis, as a cross-linking agent, a precursor for functional materials, its incorporation into blends and composites, or its contribution to specialty polymers would be purely speculative.

Currently, there is a lack of published research findings, and therefore no available data to populate tables or provide detailed, scientifically accurate content for the specific applications outlined in the user's request for an article on this compound. Further research and publication in peer-reviewed journals would be necessary to substantiate any potential applications of this specific compound in materials science and polymer chemistry.

Environmental Chemistry and Degradation Pathways of 3 4 Methoxy 3 Methylphenyl 2 Methyl 1 Propene

Photochemical Degradation in Atmospheric and Aquatic Environments

The photochemical degradation of 3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene is anticipated to be a significant pathway for its removal from both atmospheric and aquatic environments. In the atmosphere, the primary degradation mechanism is likely to be its reaction with hydroxyl (•OH) radicals, and to a lesser extent, with ozone (O₃) and nitrate (B79036) (•NO₃) radicals. The presence of a double bond in the propenyl group and the electron-rich aromatic ring suggest a high reactivity towards these atmospheric oxidants.

The rate of atmospheric degradation can be estimated using structure-activity relationships (SARs). For analogous compounds, such as other substituted phenylpropenes, atmospheric lifetimes with respect to •OH radical reactions are typically in the range of a few hours. This indicates that this compound is not likely to persist in the atmosphere or undergo long-range transport.

In aquatic environments, direct photolysis may occur if the compound absorbs light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The methoxy (B1213986) and methyl substituents on the phenyl ring, along with the propenyl group, may influence the absorption spectrum. Indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen, is also a probable degradation route in sunlit surface waters. The half-life for aquatic photodegradation will be dependent on various factors including water clarity, depth, and the concentration of photosensitizers.

Table 1: Estimated Atmospheric Degradation Parameters for Structurally Similar Compounds

ParameterEstimated Value RangeNotes
Rate constant for reaction with •OH radicals (kOH)1 x 10⁻¹¹ to 5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Based on analogues like estragole (B85927) and anethole.
Atmospheric lifetime (τ) with respect to •OH2 to 10 hoursAssuming an average •OH concentration of 2 x 10⁶ molecules cm⁻³.
Rate constant for reaction with O₃ (kO₃)1 x 10⁻¹⁷ to 1 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹Generally slower than the •OH reaction for this class of compounds.

Chemical Oxidation and Hydrolysis Pathways

Apart from photochemical processes, this compound may undergo other chemical transformations in the environment. The double bond in the propenyl side chain is susceptible to oxidation by various chemical oxidants present in soil and water. However, under typical environmental conditions, the rates of these reactions are generally slower than photochemical degradation.

Hydrolysis is not expected to be a significant degradation pathway for this compound. The ether linkage of the methoxy group and the carbon-carbon bonds of the phenyl and propenyl groups are generally stable to hydrolysis under neutral pH conditions found in most natural waters.

Investigation of Microbial Degradation Potential

The microbial degradation of this compound is a plausible and important environmental fate process. Many microorganisms, including bacteria and fungi, are known to degrade aromatic hydrocarbons and their derivatives. iosrjournals.orgnih.gov The degradation of this compound would likely proceed through pathways that are common for other phenylpropanoids.

Initial steps in the microbial degradation would likely involve the oxidation of the propenyl side chain or the aromatic ring. The presence of the methoxy group may influence the metabolic pathway, potentially leading to demethylation as an initial step. Complete mineralization to carbon dioxide and water is possible, although the formation of more persistent intermediate metabolites cannot be ruled out without specific experimental data. The rate of microbial degradation will be highly dependent on environmental conditions such as the presence of adapted microbial populations, nutrient availability, temperature, and pH.

Table 2: Potential Microbial Degradation Pathways for Phenylpropene Analogues

PathwayKey EnzymesPotential Intermediates
Side-chain oxidationMonooxygenases, dehydrogenasesCinnamic acids, benzoic acids
Aromatic ring cleavageDioxygenasesCatechol derivatives
DemethylationO-demethylasesPhenolic compounds

Environmental Fate Modeling and Persistence Assessment

Environmental fate models can provide estimates of the partitioning, transport, and persistence of chemicals in the environment. nih.govup.pt For this compound, a lack of specific input parameters such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) necessitates the use of estimation methods based on its chemical structure.

Based on its structure, the compound is expected to have low to moderate water solubility and a relatively high Kow, suggesting a tendency to partition to organic matter in soil and sediment. Its moderate vapor pressure would allow for some partitioning to the atmosphere.

Persistence is a measure of the length of time a chemical remains in the environment. up.pt Based on the high reactivity with atmospheric oxidants and the potential for microbial degradation, this compound is not expected to be a persistent organic pollutant (POP). However, its persistence in specific environmental compartments, such as anaerobic sediments, could be significantly longer.

Table 3: Estimated Physicochemical Properties and Environmental Partitioning

PropertyEstimated ValueImplication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient)3.5 - 4.5Tendency to adsorb to soil and sediment.
Water SolubilityLow to moderateLimited mobility in aqueous systems.
Vapor PressureModeratePotential for volatilization from soil and water.
Henry's Law ConstantModeratePartitioning between air and water.

Sustainable Synthesis and Disposal Considerations

Sustainable or "green" chemistry principles aim to reduce the environmental impact of chemical synthesis and disposal. For the synthesis of substituted phenylpropenes like this compound, several strategies can be considered to enhance their sustainability. These include the use of renewable starting materials, employing catalytic methods to improve atom economy, and minimizing the use of hazardous solvents and reagents. nih.gov For instance, biosynthetic routes in engineered microorganisms could offer a more sustainable alternative to traditional chemical synthesis. researchgate.net

The disposal of this compound and its waste streams should be conducted in a manner that minimizes environmental release. Given its potential for microbial degradation, biological treatment methods may be effective for wastewater containing this compound. For concentrated wastes, incineration at high temperatures with appropriate emission controls would be a suitable disposal method to ensure complete destruction. Landfilling should be considered a less favorable option due to the potential for leaching into groundwater.

Q & A

Q. Q1. What are the standard synthetic routes for 3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation or allylic substitution (e.g., reacting 4-methoxy-3-methylbenzaldehyde with a methyl-substituted propenyl Grignard reagent). Key variables include:

  • Catalyst selection : Base catalysts like NaOH or KOH in ethanol/water mixtures are common for condensation reactions .
  • Temperature control : Reactions often proceed at 25–60°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like unreacted aldehydes.
    Data Table 1 : Representative Yields Under Different Conditions
CatalystSolventTemp (°C)Yield (%)
NaOHEthanol2562
KOHTHF6078

Q. Q2. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Answer:

  • 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm, singlet) and propene protons (δ 5.2–6.1 ppm, multiplet) .
  • FT-IR : Stretching vibrations for C=C (1640–1680 cm⁻¹) and methoxy C-O (1250 cm⁻¹) confirm functionality.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 190 for [M+H]⁺) and fragmentation patterns validate purity .

Q. Q3. What are the primary applications of this compound in biological research?

Q. Q4. How can crystallographic methods resolve ambiguities in the stereochemistry of derivatives?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Programs like SHELXL refine atomic coordinates and validate stereochemistry .
  • ORTEP-3 : Graphical interfaces aid in visualizing molecular packing and hydrogen-bonding networks .
    Example : A derivative with ambiguous NOESY correlations was resolved via SC-XRD, confirming trans-configuration at the propene moiety .

Q. Q5. What computational strategies optimize regioselectivity in allylic substitutions involving this compound?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to favor allylic attack at the less hindered position.
  • Solvent effects : Polarizable continuum models (PCM) show THF stabilizes intermediates better than DCM.
    Case Study : DFT-guided optimization increased regioselectivity from 65% to 89% in a palladium-catalyzed reaction .

Q. Q6. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Answer:

  • Steric hindrance : The 3-methyl group on the phenyl ring impedes ortho-substitution, favoring para-functionalization.
  • Electronic effects : The methoxy group directs electrophilic attack via resonance donation.
    Data Table 3 : Reactivity in Suzuki-Miyaura Coupling
SubstrateYield (%)Selectivity (para: ortho)
Electron-deficient859:1
Electron-rich727:1

Q. Q7. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Answer:

  • Dynamic NMR (DNMR) : Detects conformational exchange broadening in propene protons.
  • Solvent titration : Varying solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) tests hydrogen-bonding interactions.
    Example : A downfield shift in DMSO confirmed intramolecular H-bonding, aligning with DFT-predicted tautomer stability .

Q. Q8. What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : -20°C under inert gas (Ar/N₂) to prevent oxidation of the propene moiety .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis.
    Stability Data :
ConditionDegradation (%) after 6 months
-20°C (Ar)<5
25°C (air)35

Q. Q9. How does the compound’s structure affect its physical properties (e.g., solubility, melting point)?

Answer:

  • Solubility : Low in water (logP ~3.2) but high in DMSO (>50 mg/mL) due to the hydrophobic phenyl and polar methoxy groups.
  • Melting point : Crystalline derivatives (e.g., benzoxazinones) melt at 120–150°C, influenced by packing efficiency .

Q. Q10. What advanced methodologies explore its role in polymer science?

Answer:

  • Radical copolymerization : With styrene or acrylates, it forms thermally stable polymers (TGA decomposition >250°C) .
  • Functionalization : Post-polymerization modifications (e.g., epoxidation) enhance material properties.

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3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene
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3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.